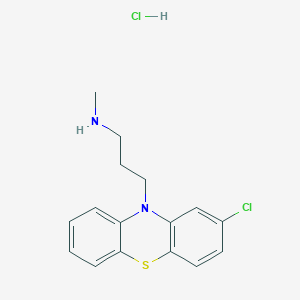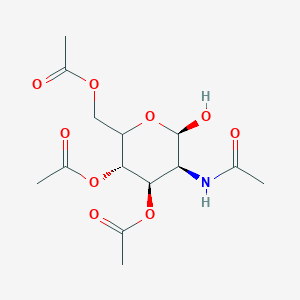
去甲氯丙嗪盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Demethyl Chlorpromazine Hydrochloride is a compound with the molecular formula C16H18Cl2N2S . It is a derivative of Chlorpromazine, a typical antipsychotic medication primarily used to treat psychiatric disorders such as schizophrenia .
Molecular Structure Analysis
The molecular weight of Demethyl Chlorpromazine Hydrochloride is 341.3 g/mol . The IUPAC name is 3-(2-chlorophenothiazin-10-yl)-N-methylpropan-1-amine;hydrochloride . The InChI and Canonical SMILES are also available for further structural analysis .Physical And Chemical Properties Analysis
Demethyl Chlorpromazine Hydrochloride has a molecular weight of 341.3 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 . More detailed physical and chemical properties are not available in the retrieved resources.科学研究应用
Photocatalysis and Photolysis
Demethyl Chlorpromazine Hydrochloride has been used in studies involving photocatalysis and photolysis . In these studies, the compound was subjected to both anaerobic and aerobic conditions, and its conversion rates and intermediates were analyzed using a HPLC-MS technique . The results revealed different reaction pathways depending on the irradiation wavelength and presence of oxygen .
Formation of Persistent Metabolites
Another interesting application of Demethyl Chlorpromazine Hydrochloride is in the formation of persistent metabolites . For instance, under aerobic conditions and upon UV (A) irradiation, chlorpromazine sulfoxide, a very persistent metabolite of chlorpromazine, was produced . This metabolite was found to be highly stable under visible light irradiation even in the presence of the photocatalyst .
Antioxidant Quantification
Demethyl Chlorpromazine Hydrochloride has also been used in the quantification of antioxidants . In this application, the oxidation of Chlorpromazine Hydrochloride by chromium (VI) was used to form a stable Chlorpromazine Hydrochloride radical in a 1:1 orthophosphoric acid-ethyl alcohol medium . This method has been applied to determine the antioxidant activity of some food and medicinal plants .
Electron Transfer Reactions
The compound has been the subject of a large number of studies employing a broad spectrum of oxidants, chosen to examine the course of electron transfer reactions . This makes it a valuable tool in understanding the mechanisms of these reactions.
作用机制
Target of Action
Demethyl Chlorpromazine Hydrochloride, a derivative of Chlorpromazine, primarily targets dopaminergic receptors in the brain . These receptors play a crucial role in regulating mood, reward, and behavior. The drug also has strong anti-adrenergic effects and can depress the release of hypothalamic and hypophyseal hormones .
Mode of Action
Demethyl Chlorpromazine Hydrochloride acts as an antagonist to dopaminergic receptors, blocking their activity . This blocking action is thought to be due to long-term adaptation by the brain to the drug . It also exhibits a strong alpha-adrenergic blocking effect and depresses the release of certain hormones .
Biochemical Pathways
The drug affects several biochemical pathways. The most thermodynamically and kinetically favorable metabolic pathway of Chlorpromazine, from which Demethyl Chlorpromazine Hydrochloride is derived, is N14-demethylation , followed by S5-oxidation . The metabolite mono-N-desmethylchlorpromazine can undergo further demethylation to form di-N-desmethylchlorpromazine .
Pharmacokinetics
After administration, Demethyl Chlorpromazine Hydrochloride is rapidly and virtually completely absorbed, but it undergoes extensive first-pass metabolism, resulting in a large interindividual variation in bioavailability . The drug is widely distributed into most body tissues and fluids, crosses the blood-brain barrier, and is extensively metabolized in the liver . The mean half-lives of the distribution and elimination phases are 1.63 and 17.7 hours, respectively .
Result of Action
The antagonistic action of Demethyl Chlorpromazine Hydrochloride on dopaminergic receptors results in its antipsychotic effects, making it useful in the treatment of conditions like schizophrenia . It also has antiemetic properties, making it effective in controlling nausea and vomiting .
Action Environment
The action, efficacy, and stability of Demethyl Chlorpromazine Hydrochloride can be influenced by various environmental factors. For instance, the drug’s antiviral properties have been proposed for use against SARS-CoV-2, suggesting that its action can be influenced by the presence of viral pathogens . .
安全和危害
未来方向
属性
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S.ClH/c1-18-9-4-10-19-13-5-2-3-6-15(13)20-16-8-7-12(17)11-14(16)19;/h2-3,5-8,11,18H,4,9-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDISSMQVJRSCEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3953-65-9 |
Source


|
| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3953-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)


